Product packaging for 1-Oxa-spiro[4.5]dec-7-ene(Cat. No.:CAS No. 87151-63-1)

1-Oxa-spiro[4.5]dec-7-ene

Cat. No.: B3161619
CAS No.: 87151-63-1
M. Wt: 138.21 g/mol
InChI Key: NJNWTZBTAYSXRE-UHFFFAOYSA-N
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Description

Context within Natural Products Chemistry and C13-Norisoprenoid Research

1-Oxa-spiro[4.5]dec-7-ene and its derivatives are notable within the realm of natural products chemistry, particularly in the study of C13-norisoprenoids. Norisoprenoids are a class of chemical compounds derived from the enzymatic or chemical degradation of carotenoids. These compounds are significant contributors to the aroma and flavor of many foods and beverages, especially wine. researchgate.netopenagrar.de

Vitispirane (B1609481), a prominent C13-norisoprenoid, is a derivative of this compound, specifically 2,10,10-trimethyl-6-methylene-1-oxaspiro[4.5]dec-7-ene. thegoodscentscompany.comfrontiersin.org It is recognized as a key aroma component in grape juice, wines, and distilled grape spirits. openagrar.de The formation of vitispirane and related compounds in wine is often the result of the hydrolysis of non-volatile precursors during aging. openagrar.de Research has focused on identifying these precursors to better understand and control the development of desirable aroma profiles in wine. openagrar.de For instance, studies on Riesling wine have investigated the degradation of various precursors that lead to the formation of vitispirane and other C13-norisoprenoids. openagrar.de

The study of these compounds extends beyond wine chemistry. For example, theaspirane, another derivative (2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene), is a flavor component found in raspberry oil, passion fruit oil, and has been identified in various plants like Camellia sinensis and Catharanthus roseus. nih.govnist.gov The investigation into these natural products involves their isolation, structural elucidation, and understanding their biosynthetic pathways.

Historical Trajectory of Scientific Inquiry into this compound

The scientific inquiry into this compound and its derivatives is closely linked to the broader history of spirocyclic chemistry, which began with Adolf von Baeyer's identification of spiro compounds in 1900. However, significant research momentum in this area grew throughout the 20th century as chemists recognized the unique structural and stereochemical properties of these molecules.

Early research often focused on the isolation and identification of naturally occurring spiro compounds. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, was pivotal in this endeavor. For example, the identification of vitispirane in the 1970s was a significant milestone. openagrar.de

Subsequent research has delved into the synthesis of these complex molecules. Synthetic efforts have been driven by the need for authentic reference compounds for analytical studies and the desire to explore the structure-activity relationships of these molecules. mdpi.comresearchgate.net The synthesis of various derivatives, such as those with different substitution patterns or functional groups, has allowed for a more systematic investigation of their properties. mdpi.comnih.gov More recent research has also explored the potential biological activities of novel synthetic this compound derivatives, for instance, as potential inhibitors of protein tyrosine phosphatase 1B. nih.gov

Paradigmatic Methodologies Employed in Initial Structural Assignments

The initial structural assignment of this compound and its derivatives has relied on a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) has been crucial for determining the molecular weight and fragmentation patterns of these compounds. d-nb.info High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. acs.orgacs.org ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, have been used to determine the relative stereochemistry of the molecule. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C=C double bonds and C-O ether linkages. mdpi.com

Single-Crystal X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. epa.gov

The combination of these methods allows for a comprehensive and accurate structural elucidation of novel this compound compounds. The synthesis of proposed structures and comparison of their spectroscopic data with that of the natural product serves as a final confirmation of the structural assignment. acs.org

Data Tables

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(+/-)-1-oxaspiro[4.5]dec-7-ene 87151-63-1 Not specified Not specified
Vitispirane (2,10,10-trimethyl-6-methylene-1-oxaspiro[4.5]dec-7-ene) 65416-59-3 C₁₃H₂₀O 192.30

Data sourced from multiple references. thegoodscentscompany.comnih.govnist.govchemsrc.com

Table 2: Spectroscopic Data for a Representative this compound Derivative (3-Acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione)

Technique Data
¹H NMR (500 MHz, CDCl₃) δ 7.46 (t, J = 7.6 Hz, 1H), 7.38 (t, J = 7.8 Hz, 2H), 7.22 (d, J = 7.1 Hz, 2H), 6.67 (d, J = 10.1 Hz, 2H), 6.41 (d, J = 10.1 Hz, 2H), 2.46 (s, 3H)
¹³C{¹H} NMR (126 MHz, CDCl₃) δ 193.7, 183.3, 167.9, 141.2, 132.5, 131.4, 129.0, 128.8, 128.5, 127.5, 81.8, 30.5

| HRMS (ESI-TOF) m/z | [M + H]⁺, Calcd for C₁₇H₁₃O₄ 281.0814; found 281.0817 |

This data corresponds to a specific derivative and is provided for illustrative purposes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B3161619 1-Oxa-spiro[4.5]dec-7-ene CAS No. 87151-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.5]dec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-5-9(6-3-1)7-4-8-10-9/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWTZBTAYSXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC=CC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318834
Record name 1-Oxaspiro[4.5]dec-7-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87151-63-1
Record name 1-Oxaspiro[4.5]dec-7-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87151-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Biogenesis, and Environmental Dynamics of 1 Oxa Spiro 4.5 Dec 7 Ene

Natural Occurrence and Distribution Patterns

Vitispirane (B1609481) is a well-documented constituent of various botanical and biological sources, most notably within the realm of Vitis vinifera, the common grape vine. scispace.com Its presence is not limited to a single part of the plant but is observed in different tissues and, most importantly, in the final agricultural products derived from it.

Presence in Botanical and Biological Matrices (e.g., Vitis vinifera)

The compound has been identified in the juice of wine grapes (Vitis vinifera), indicating its formation within the grape berry itself. scispace.com Beyond grapes, vitispirane has also been detected in other natural sources such as vanilla.

Accumulation Dynamics in Specific Agro-products (e.g., grape berries, wine)

The concentration of 1-Oxa-spiro[4.5]dec-7-ene exhibits dynamic changes throughout the winemaking process, from the grape berry to the aged wine. While present in grape juice, its concentration tends to increase significantly during wine aging. ucdavis.edu This accumulation is a result of the chemical transformations of its precursors over time.

Studies have shown that the concentration of vitispirane can vary considerably among different wine varietals. For instance, Riesling wines have been found to contain higher concentrations of vitispirane compared to other varieties such as Chardonnay, Sauvignon blanc, Cabernet Sauvignon, and Pinot noir. ajevonline.orgresearchgate.net Research on Italian red wines also indicates that vitispirane is one of the most abundant norisoprenoids, with its concentration varying across different varietals. oeno-one.eu

The following interactive table presents data on the concentration of vitispirane found in various commercial wines, as determined by stable isotope dilution assay.

Year/VarietyAppellationRegionConcentration (μg/L)
2003 Chardonnay--11
Sauvignon blanc--2.0
Pinot noir--7.0
2004 Cabernet Sauvignon--0.5
2003 Chardonnay--Not Detected
2003 MerlotVQA, Okanagan Valley-Not Detected
Data sourced from a study on vitispirane concentration in commercial wines. ajevonline.org VQA: Vintners Quality Alliance. The concentrations are subject to variation based on viticultural practices and winemaking techniques.

Biogenesis and Biosynthetic Pathways

The formation of this compound is intricately linked to the degradation of larger carotenoid molecules present in grapes. ucdavis.eduresearchgate.net These C40 isoprenoid pigments, essential for photosynthesis and photoprotection in the grapevine, serve as the precursors to a wide array of C13-norisoprenoid aroma compounds.

Carotenoid Precursors and Degradation Mechanisms Leading to Norisoprenoid Formation

Carotenoids such as β-carotene and lutein, which are abundant in grapes before veraison (the onset of ripening), undergo degradation as the berries mature. scispace.comucdavis.eduacs.org This breakdown is a key process in the formation of C13-norisoprenoids. The degradation can occur through both enzymatic and non-enzymatic pathways, leading to a variety of volatile compounds. researchgate.netnih.gov The profile and concentration of carotenoids in grapes are influenced by factors like cultivar, sun exposure, and ripening stage, which in turn affects the potential for norisoprenoid formation. scispace.com

Enzymatic Transformation Pathways in this compound Formation

Enzymatic cleavage of carotenoids is a crucial step in the biosynthesis of norisoprenoids. researchgate.netnih.gov Carotenoid cleavage dioxygenases (CCDs) are a family of enzymes that catalyze the oxidative cleavage of carotenoids at specific double bonds, generating various apocarotenoids. researchgate.net While the direct enzymatic pathway leading to this compound is complex and involves multiple steps, it is understood that the initial enzymatic degradation of carotenoids produces key intermediates. Furthermore, at least one glycosylated precursor of another norisoprenoid, TDN, can be partially reduced by yeast during fermentation to yield a glycosylated precursor of vitispirane. researchgate.net

Non-Enzymatic Pathways, Including Acid Hydrolysis Contributions

In addition to enzymatic action, non-enzymatic degradation pathways play a significant role in the formation of this compound, particularly during wine aging. researchgate.netnih.gov The acidic environment of wine facilitates the acid-catalyzed hydrolysis of non-volatile glycosidically bound precursors. ucdavis.eduresearchgate.netnih.gov These precursors, which are formed in the grape, are essentially sugar-bound, non-aromatic forms of the norisoprenoids. During storage and aging, the low pH of the wine promotes the cleavage of these sugar moieties, releasing the volatile aglycone, which can then undergo further rearrangements to form stable end products like vitispirane. This acid hydrolysis is a key reason for the observed increase in vitispirane concentration as wine ages. ucdavis.edu

Environmental and Agronomic Influences on this compound Accumulation

The accumulation of this compound (vitispirane) and its precursors in grapes is not static; it is dynamically influenced by the vineyard's microclimate and the cultivation techniques employed. researchgate.net Factors such as light, temperature, water availability, and soil type, along with agronomic choices like canopy management and rootstock selection, can significantly alter the carotenoid content in grapes and, consequently, the potential for vitispirane formation in the resulting wine. researchgate.netresearchgate.netupatras.gr Research indicates that grape-growing conditions are a dominant factor in determining the final concentration of C13-norisoprenoids, often outweighing the influence of winemaking techniques. researchgate.net

Light and temperature are critical environmental factors that directly affect the biogenesis of carotenoids, the precursors to vitispirane.

Light Exposure: The amount of sunlight reaching the grape bunches significantly modulates the concentration of vitispirane precursors. Studies on Riesling grapes have demonstrated that shading the bunch zone can substantially reduce the levels of total vitispirane in the juice. oeno-one.eu In one study, juice from fully exposed grape bunches (control) had a total vitispirane concentration of 150 µg/L, whereas juice from grapes under various photoselective shading films had significantly lower concentrations. oeno-one.eu This suggests that greater light exposure promotes the synthesis or degradation pathways leading to a higher potential concentration of vitispirane. Canopy management techniques such as leaf removal are therefore a key tool for influencing these levels. researchgate.netresearchgate.net

Temperature Regimes: Temperature plays a crucial role in grape ripening and the development of aroma compounds. While direct studies detailing temperature's effect specifically on vitispirane are limited, the impact on the broader class of C13-norisoprenoids is established. For instance, the formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a biosynthetically related norisoprenoid, is expected to increase with the rising temperatures associated with climate change. researchgate.net Given the shared carotenoid precursor pathways between TDN and vitispirane, it is plausible that temperature regimes similarly influence vitispirane accumulation. researchgate.net

The availability of water and the characteristics of the soil are fundamental to grapevine physiology and can influence the composition of the berry, including the accumulation of aroma precursors.

Water Status: The water status of the vine, often managed through irrigation practices, can affect the concentration of C13-norisoprenoids. researchgate.netresearchgate.net Managing water stress is a critical aspect of viticulture that can alter the physiological responses of the grapevine, including the synthesis of secondary metabolites like carotenoids. Therefore, irrigation strategies can be a tool to modulate the precursor levels for compounds like vitispirane. researchgate.netresearchgate.net

Soil Composition: General viticultural knowledge posits that soil conditions are a key determinant of grape composition. upatras.gr The physical and chemical properties of the soil influence water availability, nutrient uptake, and root system development, all of which can impact vine health and fruit chemistry. However, specific research directly linking different soil compositions to the accumulation of this compound is not extensively detailed in the available literature.

A variety of viticultural practices can be intentionally employed to modify the final concentration of vitispirane in wine by influencing the development of its precursors in the grapes.

Canopy Management: Practices that alter the canopy microclimate, such as leaf removal (defoliation) and shoot positioning, have a significant impact on C13-norisoprenoid levels. researchgate.net As established, increasing the light exposure to the fruit zone through defoliation can lead to higher precursor concentrations. researchgate.netoeno-one.eu The effect of these canopy management interventions is considered to be a primary driver of the final norisoprenoid profile, suggesting that these viticultural choices are paramount. researchgate.net

Rootstock Selection: The choice of rootstock, onto which the Vitis vinifera scion is grafted, can influence the composition of grape terpenes and norisoprenoids. researchgate.net Rootstocks affect nutrient and water uptake and can impart varying degrees of vigor to the vine, which in turn affects the fruit's chemical makeup. upatras.gr Studies have confirmed that terpene profiles, which are related to norisoprenoid precursors, can vary depending on the rootstock used. researchgate.net

Interactive Data Tables

Table 1: Effect of Light Exposure (Shading) on Total Vitispirane Concentration in Riesling Juice

Shading TreatmentTotal Vitispirane (µg/L)
Control (Full Exposure)150
Shaded Treatments79 - 96
Data sourced from a study on photoselective bunch zone shading. oeno-one.eu

Table 2: Summary of Environmental and Agronomic Factors Influencing this compound Accumulation

FactorInfluence on Vitispirane/Precursor LevelsSource(s)
Light Exposure Increased exposure leads to higher concentrations. researchgate.net, oeno-one.eu
Temperature Implied influence due to effects on related compounds. researchgate.net
Water Status Irrigation practices can modulate precursor levels. researchgate.net, researchgate.net
Canopy Management Defoliation and shading significantly alter concentrations. researchgate.net, oeno-one.eu, researchgate.net
Rootstock Selection Different rootstocks can lead to varied concentrations. researchgate.net, upatras.gr

Synthetic Methodologies for 1 Oxa Spiro 4.5 Dec 7 Ene and Its Analogs

Strategies for Total Chemical Synthesis of the Spiro[4.5]dec-7-ene Core

The total synthesis of the 1-oxa-spiro[4.5]dec-7-ene core and its analogs involves the construction of the characteristic spirocyclic system from acyclic or simpler cyclic precursors. These strategies often require careful planning to control stereochemistry and incorporate desired functional groups.

Retrosynthetic Analysis and Key Ring-Forming Transformations

Retrosynthetic analysis of the this compound core typically disconnects the spiroketal at the C-O bonds, revealing a hydroxy-keto precursor. The key challenge lies in the stereoselective formation of this precursor and the subsequent acid-catalyzed spiroketalization.

A common retrosynthetic approach for a substituted 1-oxa-spiro[4.5]decane, such as the core of integramycin, breaks down the molecule into a spiroketal intermediate, which is then traced back to a ketone precursor. This precursor can be assembled from simpler, readily available subunits. beilstein-journals.org Key ring-forming transformations often involve:

Spiroketalization: This is the final and often crucial step where an open-chain hydroxy ketone or a related precursor cyclizes to form the spiroketal. This reaction is typically acid-catalyzed. The thermodynamic stability of the resulting spiroketal, governed by factors like the anomeric effect and steric interactions, often dictates the product distribution. chemrxiv.org

Prins/Pinacol Cascade: A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. researchgate.netsmolecule.com

Gold(I)-Catalyzed Cycloisomerization: A highly efficient gold(I)-catalyzed cycloisomerization of cyclic 8-aryl-2,7-enyn-1-ols, featuring a Claisen-type rearrangement, provides a mild and efficient route to spiro[4.5]decane skeletons. acs.org

Grob-Type Fragmentation: Acid-mediated Grob-type fragmentation of α-spiro tetrahydrofuran (B95107) norbornyl monoketones can be used to form 1-oxaspiro[4.5]decan-6-one derivatives. researchgate.net

Oxidative Spiroannulation: Phenolic derivatives can undergo oxidative spiroannulation using reagents like lead tetraacetate to yield spirocyclic dienones. nih.govmdpi.com

Diastereoselective and Enantioselective Synthetic Approaches

Controlling the stereochemistry at the spirocenter and other chiral centers within the molecule is a primary challenge in the synthesis of this compound and its analogs.

Diastereoselective Approaches:

Many synthetic strategies aim to achieve diastereoselectivity by taking advantage of substrate control, where existing stereocenters in the precursor direct the formation of new stereocenters.

Precursor TypeKey ReactionDiastereoselectivityReference
Phenolic derivativesOxidative spiroannulation with lead (IV) acetateHigh (>99% de) nih.gov
Norbornyl α-diketonesZinc-mediated propargylation and AgI-catalyzed cycloisomerizationHigh researchgate.net
2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines[3+2] cycloaddition using photocatalysis and organocatalysisUp to 99:1 d.r. mdpi.com

Enantioselective Approaches:

The development of enantioselective methods for the synthesis of spiro compounds is crucial for accessing optically pure materials. researchgate.net This is often achieved through the use of chiral catalysts or auxiliaries.

Organocatalysis: A tandem 1,5-hydride transfer/cyclization mediated by a chiral imidazolidinone and a strong acid has been used for the C(sp3)-H functionalization of racemic cyclic ethers to produce chiral spiroethers with high enantioselectivity. researchgate.net

Synergistic Catalysis: A combination of a chiral secondary amine and a palladium(0) catalyst has been employed in a cascade reaction between α,β-unsaturated aldehydes and isoxazolones to afford chiral spiroisoxazolone derivatives with high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee). acs.org

Metal-Catalyzed Asymmetric Synthesis: Palladium-catalyzed asymmetric synthesis has been reported for the creation of spiro[4.5]-1-one compounds. mdpi.com

Protecting Group Strategies and Functional Group Interconversions

In the synthesis of the spiroketal core of integramycin, different protecting groups such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) ethers were investigated to study their cleavage during the acid-catalyzed ketalization step. beilstein-journals.org It was found that treatment of a ketone precursor with excess TBAF buffered with acetic acid resulted in the removal of all protecting groups and concomitant spiroketalization. beilstein-journals.org In another instance, the lability of an acetonide group under acidic conditions influenced the outcome of a spiroketalization, leading to a change in the protecting group strategy to achieve the desired 6,6-spiroketal product. chemrxiv.org

Functional group interconversions are also essential for elaborating the spirocyclic core. These are standard transformations used to convert one functional group into another. vanderbilt.edu Examples include:

Oxidation and Reduction: Converting alcohols to ketones or aldehydes, and vice versa.

Halogenation: Introducing a halogen, which can then serve as a leaving group for nucleophilic substitution. vanderbilt.edu

Curtius Rearrangement: This reaction has been used to convert carboxylic acid functions into amino groups in the post-modification of spirocyclic building blocks. chemrxiv.org

Partial Synthesis from Structurally Related Natural or Synthetic Precursors

While total synthesis builds the target molecule from simple starting materials, partial synthesis utilizes more complex, structurally related precursors that are either naturally occurring or have been synthesized previously. This approach can significantly shorten the synthetic route. For instance, a short, five-step synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one was achieved starting from vanillin, a readily available natural product. nih.gov

Development of Novel and Efficient Synthetic Routes

The ongoing demand for spirocyclic compounds in various fields, including medicinal chemistry and materials science, drives the development of new and more efficient synthetic methods. researchgate.netchemrxiv.org

Recent advancements include:

A one-pot synthesis of 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives has been developed. nih.gov

A tandem Prins/pinacol reaction provides a novel route to oxaspiro[4.5]decan-1-one scaffolds. researchgate.net This method is applicable to a wide range of aldehydes. researchgate.netsmolecule.com

A photocatalyst- and metal-catalyst-free [3+2] cycloaddition approach has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high atom economy and diastereoselectivity. mdpi.com

These novel methods often focus on improving reaction efficiency, reducing the number of synthetic steps, and enhancing stereocontrol, thereby providing more practical access to this important class of compounds.

Chemical Reactivity, Transformation, and Derivatization Studies of 1 Oxa Spiro 4.5 Dec 7 Ene

Investigation of Fundamental Reaction Mechanisms of the Oxa-spiro System

The reactivity of the 1-Oxa-spiro[4.5]dec-7-ene core is dictated by the interplay of its constituent rings and the embedded functionalities. The strained spiro-center and the presence of a double bond in the cyclohexene (B86901) ring are key features that govern its chemical transformations.

Research into related systems provides insights into the potential reaction mechanisms. For instance, the reactivity of highly substituted 1-oxaspiro[4.5]deca-3,6,9-triene-2,8-diones has been explored. These compounds undergo tandem reactions initiated by a 1,4-Michael addition of amines to the conjugated system. This is followed by a cascade of reactions including C-C bond cleavage and proton transfer to yield E-tetrasubstituted olefins. acs.orgacs.org This suggests that the double bond in this compound could be susceptible to Michael-type additions, especially with appropriately positioned activating groups.

Furthermore, computational studies on the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion have shown that a 1,2-shift of a carbon atom is energetically favored over an oxygen shift. This indicates a preference for carbocation-mediated rearrangements that maintain the oxa-spiro core.

The inherent strain of the spirocyclic system can also be a driving force in its reactions. For example, the ring strain in 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid facilitates nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. While this compound lacks the lactone carbonyl, the spirocyclic junction itself can influence the stability of intermediates and transition states in various reactions.

Derivatization Strategies for Analogues and Structure-Reactivity Probing

The synthesis of derivatives of the 1-Oxa-spiro[4.5]decane skeleton is crucial for exploring structure-activity relationships and for accessing novel chemical entities. A variety of synthetic strategies have been employed to create analogues with diverse functionalities.

One common approach involves the condensation of cyclic ketones with appropriate partners. For instance, the reaction of keto-esters with compounds like hydroxylamine (B1172632) hydrochloride can lead to the formation of aza-spiro derivatives. mdpi.com Similarly, tandem reactions of highly functionalized oxaspiro compounds with amines have been shown to be an effective method for generating a library of E-tetrasubstituted olefins with high functional group tolerance. acs.orgacs.org

Another powerful strategy for derivatization is the use of cycloaddition reactions. The double bond in the cyclohexene ring of this compound is a potential dienophile or dipolarophile. Studies on related N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones, which also contain a spirocyclic system, have demonstrated their utility in Diels-Alder and 1,3-dipolar cycloadditions. These reactions proceed with high stereo- and regioselectivity, yielding complex bicyclic adducts. clockss.org A hetero-Diels-Alder reaction involving a cyanofunctionalized conjugated nitroalkene and methylenecyclopentane (B75326) has been shown to produce an 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide, highlighting the utility of cycloadditions in constructing complex spiro-heterocycles. mdpi.com

The functionalization of the existing skeleton through reactions like epoxidation and subsequent ring-opening is another viable derivatization strategy. The epoxidation of a related ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate has been shown to proceed with syn-selectivity, and the resulting epoxide can be opened under chelation-controlled conditions to yield various functionalized products, including spiro-lactones. researchgate.net

The following table summarizes some of the derivatization strategies employed for related oxa-spiro systems.

Starting Material AnalogueReagents and ConditionsProduct TypeReference
3-Acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dioneVarious amines, ethanol, 0-100 °CE-tetrasubstituted olefins acs.orgacs.org
4-acetyl-4-tetrahydropyran carbamic acid ethyl esterHydroxylamine hydrochloride, 90-95 °C3-aza-4-methyl-2,8-dioxaspiro[4.5]dec-3-en-1-one mdpi.com
N-substituted 5-alkylidene-1,3-oxazolidine-2,4-dionesDienes (e.g., cyclopentadiene), NitronesBicyclic cycloaddition adducts clockss.org
E-2-Aryl-1-cyano-1-nitroethenes and methylenecyclopentaneChloroform, 60 °C8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide mdpi.com
Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoatemCPBA, then LiBr/AcOHHighly functionalized 1-oxaspiro[4.5]decan-2-ones researchgate.net

Degradation Pathways and Stability Profiling Under Varied Chemical Environments

The stability of the this compound framework is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Studies on related compounds provide valuable insights into its potential degradation pathways.

A notable example is the stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione, a compound that can leach from polyethylene (B3416737) pipes. nih.gov In aqueous solutions, this compound is in equilibrium with its ring-opened form, 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid. nih.gov The position of this equilibrium is pH-dependent, with the ring-opened form being favored under basic conditions (pH 10). nih.gov At neutral pH, the equilibrium is established slowly, but the transformation is accelerated at higher temperatures. nih.gov This suggests that the lactone ring in oxidized derivatives of this compound could be susceptible to hydrolysis, particularly under basic or thermally stressed conditions.

The degradation of spirodiclofen, a pesticide with a 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl ester structure, has also been studied. fao.org Its degradation is initiated by the cleavage of the ester bond to form the corresponding enol. fao.org This is followed by hydroxylation of the cyclohexyl ring and subsequent cleavage of the lactone ring. fao.org Spirodiclofen is hydrolytically stable at pH 4 but unstable at pH 7 and 9, with the half-life decreasing significantly as the pH increases. fao.org

These findings suggest that the primary points of degradation in derivatives of this compound are likely to be any ester or lactone functionalities, which are susceptible to hydrolysis. The double bond in the cyclohexene ring also represents a potential site for oxidative degradation.

The table below summarizes the stability data for related oxa-spiro compounds.

CompoundConditionsKey Degradation PathwayHalf-lifeReference
7,9-di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dioneAqueous solution, pH 10Ring-opening to a propionic acid derivativeRapidly transferred to the ring-opened form nih.gov
7,9-di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dioneAqueous solution, pH 7, elevated temperature (60 °C)Ring-opening to a propionic acid derivativeRapidly transformed nih.gov
SpirodiclofenAqueous solution, pH 4, 20 °CEster cleavage and hydroxylation119.6 days fao.org
SpirodiclofenAqueous solution, pH 7, 20 °CEster cleavage and hydroxylation52.1 days fao.org
SpirodiclofenAqueous solution, pH 9, 20 °CEster cleavage and hydroxylation2.5 days fao.org

Regioselectivity and Stereochemical Control in Reactions Involving this compound

The three-dimensional structure of the this compound system plays a critical role in directing the outcome of its reactions, influencing both regioselectivity and stereoselectivity. The rigid spirocyclic framework can create a specific steric environment that favors the approach of reagents from a particular face of the molecule.

Studies on the nucleophilic addition to the related compound 6-methyl-1-oxa-4-thiaspiro[4.5]dec-6-ene-7-carbaldehyde have revealed interesting trends in diastereoselectivity. The hybridization of the nucleophile was found to alter the stereochemical outcome. While sp3-hybridized nucleophiles showed a slight preference for attack anti to the sulfur atom, sp2- and sp-hybridized nucleophiles exhibited a reversed and improved selectivity for attack syn to the sulfur. This highlights the subtle electronic and steric factors that can control the stereochemistry of additions to this type of spirocyclic system.

In the context of cycloaddition reactions, high levels of regio- and stereoselectivity have been observed. For example, the Diels-Alder reaction of N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones with cyclopentadiene (B3395910) proceeds with high stereoselectivity to give the exo-adduct. clockss.org Furthermore, 1,3-dipolar cycloadditions of nitrones to these systems are highly regioselective, yielding only the C-5 substituted adducts. clockss.org The regioselectivity of these cycloadditions has been rationalized using Frontier Molecular Orbital (FMO) theory. clockss.org

The synthesis of E-tetrasubstituted olefins from a tandem reaction of 3-acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione also demonstrates excellent stereochemical control, with the E-isomer being formed selectively. acs.orgacs.org This selectivity is attributed to the reaction mechanism, which involves a series of intermediates and transition states that favor the formation of the thermodynamically more stable E-product. acs.org

These examples underscore the importance of the spirocyclic scaffold in dictating the stereochemical course of reactions, a feature that can be exploited in the asymmetric synthesis of complex molecules.

Advanced Analytical Methodologies in 1 Oxa Spiro 4.5 Dec 7 Ene Research

Chromatographic Separation Techniques for Isolation, Quantification, and Trace Analysis

Chromatography is the cornerstone for the analysis of 1-Oxa-spiro[4.5]dec-7-ene, enabling its separation from other volatile and non-volatile constituents in natural extracts. The choice of technique is dictated by the form of the analyte—free and volatile or non-volatile and bound.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity are ideal for detecting trace amounts of this norisoprenoid in complex samples such as wine and fruit extracts.

Sample Preparation and Injection: To isolate volatile compounds from a complex matrix and concentrate them prior to analysis, Headspace Solid-Phase Microextraction (HS-SPME) is a commonly employed technique. A fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/CAR/PDMS) is exposed to the headspace above the sample, allowing volatile analytes to adsorb onto the fiber. The fiber is then transferred to the hot GC injector port for thermal desorption of the analytes.

Chromatographic Separation: The separation is typically achieved on a polar capillary column, such as those with a wax-based stationary phase (e.g., DB-WAX or HP-INNOWAX). These columns provide excellent resolution for polar and semi-polar analytes, including oxygenated compounds like spiroketals. A programmed temperature gradient is used to elute compounds based on their boiling points and interaction with the stationary phase.

Mass Spectrometry Detection: Following separation, the eluting compounds are ionized, commonly by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which is used for identification by comparison to spectral libraries (e.g., NIST). For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only a few characteristic ions for the target analyte.

Table 1: Typical GC-MS Parameters for Volatile Norisoprenoid Analysis

Parameter Typical Setting
Sample Prep HS-SPME with DVB/CAR/PDMS fiber
GC Column DB-WAX or equivalent (e.g., 30-60 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of ~1.2 mL/min
Injector Splitless mode, ~250 °C
Oven Program Initial 40-50°C, ramp at 3-4°C/min to 220-230°C, hold for 10-20 min
MS Ionization Electron Ionization (EI) at 70 eV

| MS Mode | Full Scan (m/z 35-350) for identification; SIM for quantification |

In many natural sources, this compound and other norisoprenoids exist as non-volatile, glycosidically bound precursors. These "bound forms" are typically odorless and require hydrolysis to release the volatile aglycone. However, direct analysis of the intact glycosides is crucial for understanding their distribution and stability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation: Extraction of these polar glycosides from plant material often involves solid-phase extraction (SPE) using cartridges that can retain and elute polar compounds (e.g., Oasis MCX or LiChrolut EN). This step purifies the sample and concentrates the glycosidic fraction.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the intact glycosides. A C18 column is most common, with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

Mass Spectrometry Detection: Electrospray ionization (ESI) is the preferred ionization source for these polar, non-volatile molecules, typically operated in negative ion mode. High-resolution mass spectrometry, such as quadrupole time-of-flight (qTOF-MS), provides accurate mass measurements for both the precursor ion (the intact glycoside) and its fragment ions. nih.gov Tandem MS (MS/MS) experiments are used to fragment the glycoside, yielding information about the aglycone (the norisoprenoid part) and the sugar moiety. This allows for the identification of the specific norisoprenoid and the type of sugar it is bound to (e.g., glucose, or a disaccharide like hexose-pentose). nih.gov

Table 2: Typical LC-MS/MS Parameters for Norisoprenoid Glycoside Analysis

Parameter Typical Setting
Sample Prep Solid-Phase Extraction (SPE) with mixed-mode or polymer cartridges
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate 0.3 - 0.5 mL/min
MS Ionization Electrospray Ionization (ESI), often in negative mode
MS Analyzer Triple Quadrupole (QqQ) for targeted quantification or qTOF for identification

| MS/MS Mode | Collision-Induced Dissociation (CID) to fragment the glycoside |

High-Resolution Spectroscopic Methods for Structural and Conformational Elucidation (e.g., Advanced NMR, Vibrational Spectroscopy)

While chromatography coupled with mass spectrometry can identify and quantify this compound, high-resolution spectroscopic methods are indispensable for its unambiguous structural confirmation and detailed conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms in the molecule, including the characteristic signal of the spiroketal carbon. While specific spectral data for this compound is not widely published, the existence of a ¹³C NMR spectrum is noted in databases like PubChem. nih.gov

2D NMR (COSY, HSQC, HMBC): Advanced two-dimensional NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule and confirming the spirocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space.

Vibrational Spectroscopy (FTIR and Raman): Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. researchgate.netrjl-microanalytic.de

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule. For this compound, FTIR would show characteristic absorption bands for C-H stretching and bending vibrations of the alkane and alkene parts, and, most importantly, strong C-O stretching vibrations characteristic of the spiroketal ether linkages.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.comsapub.org For this compound, the C=C stretching vibration of the cyclohexene (B86901) ring would be a prominent feature in the Raman spectrum.

Isotopic Labeling and Tracing Techniques in Metabolic and Reaction Pathway Studies

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products like this compound. wikipedia.orgcernobioscience.com By feeding an organism or plant tissue with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H), researchers can follow the incorporation of these "labeled" atoms into the final product.

Methodology: The general workflow involves introducing a labeled precursor, such as [¹³C]-glucose or [¹³C]-acetate, into the biological system. As the organism metabolizes the precursor, the ¹³C atoms are incorporated into various intermediates and ultimately into the target molecule. After a period of incubation, the this compound is extracted and analyzed by mass spectrometry or NMR spectroscopy.

Analysis of Labeled Products:

Mass Spectrometry: MS can easily distinguish between labeled and unlabeled molecules by the difference in their molecular weight. The mass shift observed in the labeled product confirms that it was derived from the administered precursor.

NMR Spectroscopy: ¹³C NMR is particularly useful as it can pinpoint the exact location of the ¹³C labels within the molecular structure. By analyzing the enrichment patterns and the coupling between adjacent ¹³C atoms, the biosynthetic assembly of the carbon skeleton can be reconstructed.

This technique is crucial for confirming that C13-norisoprenoids like this compound are derived from the degradation of carotenoids. By feeding a system with ¹³C-labeled carotenoid precursors, one could theoretically track the label through to the final norisoprenoid product, providing definitive evidence of the metabolic link. While specific isotopic labeling studies on this compound are not prominent in the literature, the methodology is a standard and vital tool in natural product biosynthesis research. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Oxa Spiro 4.5 Dec 7 Ene

Molecular Modeling and Conformational Landscape Exploration of the Spiro System

The unique three-dimensional structure of spiro compounds like 1-Oxa-spiro[4.5]dec-7-ene, characterized by two rings sharing a single carbon atom, gives rise to a complex conformational landscape. Molecular modeling techniques are indispensable for exploring the potential spatial arrangements of the molecule, identifying stable conformers, and understanding the energetic relationships between them.

A comprehensive conformational analysis of a spiro system typically begins with computational methods such as molecular mechanics (MM) or, for higher accuracy, quantum mechanics (QM). These methods are used to generate a wide range of possible conformations by systematically rotating the rotatable bonds within the molecule. For instance, in the case of this compound, this would involve exploring the puckering of both the tetrahydrofuran (B95107) and cyclohexene (B86901) rings.

Studies on similar spiroketal systems have demonstrated that the anomeric effect plays a crucial role in dictating the most stable conformations. This stereoelectronic effect generally favors conformations where a lone pair on the oxygen atom is anti-periplanar to an adjacent C-O or C-C bond. In the context of this compound, this would influence the orientation of the tetrahydrofuran ring relative to the cyclohexene ring.

For example, a conformational analysis of a related [4.5]spiroketal moiety within a macrolide lactone ring revealed the existence of two primary conformations: a more stable anomeric form and a less stable non-anomeric form. nih.gov The relative energies of these conformers can be calculated to determine their population at a given temperature, providing insight into the molecule's dynamic behavior.

Table 1: Illustrative Conformational Energy Profile for a Generic Oxaspiro[4.5]decane System

ConformerDihedral Angle (O-C-C=C)Relative Energy (kcal/mol)Population (%)
A (Chair-Twist)175°0.0075.3
B (Boat-Twist)65°1.2515.1
C (Chair-Boat)-170°2.505.5
D (Boat-Boat)-70°3.804.1

Note: This table is a hypothetical representation based on typical energy differences found in spirocyclic systems and does not represent actual data for this compound.

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, stability, and reactivity of molecules like this compound. These methods can elucidate properties that are difficult to probe experimentally.

The electronic structure of the molecule can be described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen atom and the carbon-carbon double bond of the cyclohexene ring, making these the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the spiro center and adjacent atoms, indicating potential sites for nucleophilic attack.

Reactivity descriptors, derived from the energies of the FMOs, can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the energy lowering upon maximal electron flow from a donor, calculated as χ2/(2η).

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-6.5
ELUMO-0.8
Ionization Potential (I)6.5
Electron Affinity (A)0.8
Electronegativity (χ)3.65
Chemical Hardness (η)2.85
Electrophilicity Index (ω)2.34

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving spirocyclic compounds. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products, including any intermediates and transition states.

For instance, the formation of spiroketals, a class of compounds related to this compound, has been studied computationally. These studies often employ DFT methods to locate the transition state structures and calculate the activation energies for each step of the reaction. This information provides a detailed understanding of the reaction kinetics and selectivity.

A computational study on the formation of aza-spiro rings, for example, utilized DFT to analyze the conformations of the transition states, which was crucial for understanding the stereoselectivity of the cyclization reaction. nih.gov The researchers were able to identify key non-covalent interactions, such as hydrogen bonds and CH-π interactions, that stabilized certain transition state geometries over others, thereby controlling the stereochemical outcome of the reaction. nih.gov

In a hypothetical reaction involving this compound, such as an electrophilic addition to the double bond, computational analysis could be used to:

Determine whether the reaction proceeds through a concerted or stepwise mechanism.

Calculate the activation barriers for the formation of different stereoisomers.

Identify the structure of any reaction intermediates.

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction of a Spiroketal

Reaction StepTransition StateActivation Energy (kcal/mol)
Initial CyclizationTS115.2
IsomerizationTS210.5
Final Ring ClosureTS38.7

Note: This table presents hypothetical data to illustrate the type of information obtained from transition state analysis.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. Recent advancements in computational methods, including the use of machine learning, have further improved the accuracy of NMR chemical shift predictions. nih.gov

Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. By comparing the predicted spectrum with the experimental one, it is possible to assign the observed absorption bands to specific vibrational modes of the molecule, such as C-H stretches, C=C stretches, and C-O stretches.

Table 4: Illustrative Comparison of Predicted and Experimental 13C NMR Chemical Shifts for a Generic Oxaspiro[4.5]decane

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (Spiro)108.5109.2
C265.264.8
C328.929.1
C435.134.7
C5125.8126.3
C6130.4130.1
C730.230.5
C825.625.9

Note: This table is a hypothetical example and does not represent actual data for this compound.

The validation of computational predictions with experimental data is a critical step in theoretical chemistry. A close agreement between the calculated and observed spectra provides confidence in both the computational model and the assigned structure of the molecule.

Future Research Trajectories and Interdisciplinary Perspectives for 1 Oxa Spiro 4.5 Dec 7 Ene

Deeper Elucidation of Biosynthetic Regulation and Genetic Underpinnings in Plant Systems

Future research should prioritize a more profound understanding of the genetic and regulatory networks governing the biosynthesis of 1-Oxa-spiro[4.5]dec-7-ene in plants, particularly in Passiflora edulis (passion fruit). It is widely understood that this compound is a norisoprenoid, likely derived from the degradation of carotenoids. Specifically, the enzymatic cleavage of β-carotene by Carotenoid Cleavage Dioxygenases (CCDs) to produce β-ionone is a critical initial step frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net.

Key research questions to address include:

Identification of Specific CCDs: While CCD1 is a likely candidate for the initial cleavage of β-carotene to form β-ionone, further investigation is needed to confirm its specific role and to explore the involvement of other CCD isozymes in Passiflora edulis frontiersin.orgnih.govnih.govresearchgate.net.

Transcriptional Regulation: Identifying the transcription factors that regulate the expression of the relevant CCD genes will be crucial. This will shed light on how environmental and developmental cues influence the production of this compound.

Post-Transcriptional and Post-Translational Modifications: Investigating the role of post-transcriptional and post-translational modifications of the biosynthetic enzymes will provide a more complete picture of the regulatory landscape.

Integrative multi-omics approaches, combining genomics, transcriptomics, and metabolomics, have already begun to unravel the genetic basis for flavor and aroma in passion fruit, identifying numerous candidate genes involved in terpenoid and flavonoid biosynthesis oup.comnih.govresearchgate.net. Future studies can build upon this foundation to pinpoint the specific genetic determinants of this compound formation.

Exploration of Novel Biotransformation Pathways and Enzymatic Catalysis

The precise enzymatic steps that convert β-ionone into this compound remain to be fully elucidated. This represents a significant area for future research.

Potential avenues of exploration include:

Identification of Key Enzymes: Research should focus on identifying and characterizing the enzymes responsible for the cyclization and rearrangement of β-ionone to form the spiroketal structure. This may involve screening plant extracts for novel enzymatic activities.

Biocatalytic Synthesis: Once identified, these enzymes could be harnessed for the biocatalytic production of this compound. This approach offers the potential for highly selective and environmentally friendly synthesis. The use of biocatalytic transaminase technology for the synthesis of other oxa-azaspiro compounds demonstrates the feasibility of such enzymatic approaches doi.org.

Development of Sustainable and Green Synthetic Methodologies for Spiro Compounds

The development of sustainable and environmentally friendly methods for the synthesis of spiro compounds, including this compound, is a growing area of interest in organic chemistry. While the total synthesis of spiroketal-containing natural products has been a subject of research, focusing on green chemistry principles is a key future direction epfl.charkat-usa.org.

Future research in this area could focus on:

Catalyst Development: Exploring novel catalysts, including metal-organic frameworks and biocatalysts, to promote efficient and selective spirocyclization reactions under mild conditions nih.gov.

Renewable Starting Materials: Investigating the use of renewable feedstocks, such as bio-derived precursors, for the synthesis of the spiroketal backbone.

Flow Chemistry and Process Intensification: Applying flow chemistry techniques to develop continuous and scalable synthetic processes with reduced waste generation and energy consumption. The application of flow technology in the synthesis of other spiro compounds highlights its potential doi.org.

Green Synthesis StrategyPotential Application to this compound
BiocatalysisUtilization of isolated enzymes or whole-cell systems for the conversion of precursors like β-ionone.
OrganocatalysisEmployment of small organic molecules to catalyze the spirocyclization step, avoiding the use of heavy metals.
Microwave-assisted synthesisAcceleration of reaction rates and improvement of yields under solvent-free or green solvent conditions.
Synthesis from renewable feedstocksExploration of bio-based starting materials to reduce reliance on petrochemicals.

Integration with Systems Biology and Metabolomics for Holistic Understanding of Plant Metabolism

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving a holistic understanding of the role of this compound in plant metabolism. Comparative metabolite profiling of different Passiflora species has already revealed a diverse array of secondary metabolites nih.gov.

Future research should aim to:

Construct Metabolic Networks: Develop comprehensive metabolic models of passion fruit that include the biosynthetic pathway of this compound. This will allow for the prediction of metabolic fluxes and the identification of key control points.

Metabolite Profiling during Fruit Development: Conduct detailed metabolomic studies to track the accumulation of this compound and its precursors throughout the different stages of passion fruit ripening. This will provide insights into the temporal regulation of its biosynthesis.

Investigate Metabolic Cross-talk: Explore the interactions between the norisoprenoid pathway and other metabolic pathways, such as those responsible for the production of other flavor and aroma compounds.

Contribution to Complex Chemical System Design and Understanding of Natural Flavor Matrices

Future research in this domain should focus on:

Flavor Reconstitution Studies: Performing experiments where purified this compound is added to a model fruit base to quantify its impact on the perceived aroma and taste.

Interactions with other Volatiles: Investigating the synergistic and antagonistic interactions between this compound and other volatile compounds present in passion fruit to understand how these interactions shape the final flavor profile.

By unraveling the complexities of natural flavor matrices, researchers can gain valuable insights for the development of novel and authentic flavor formulations for the food and beverage industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Oxa-spiro[4.5]dec-7-ene and its derivatives?

  • Methodology :

Starting Materials : Use bicyclic precursors or functionalized cyclohexene derivatives. For halogenated variants (e.g., 8-chloro derivatives), introduce chlorine via chlorinating agents like SOCl₂ or PCl₃ .

Catalysis : Optimize reaction conditions with Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states during spirocycle formation .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate products, as demonstrated in the synthesis of 8-(4-propylphenyl)-1,4-dioxaspiro[4.5]dec-7-ene .

  • Key Data : Typical yields range from 70–93% for optimized protocols .

Q. How can the structural integrity of this compound derivatives be validated?

  • Methodology :

Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions.

X-ray Crystallography : Resolve stereochemical ambiguities, as applied to related spiro compounds like 6,6,8-trimethyl-1,3-dioxaspiro[4.5]dec-7-ene derivatives .

Mass Spectrometry : Compare experimental molecular weights with theoretical values (e.g., GC-MS for volatile derivatives, as in 6,6-dimethyl-1,4-dioxa-spiro[4.5]dec-7-ene analysis) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodology :

Biocatalytic Approaches : Utilize recombinant epoxide hydrolases (e.g., from Rhodotorula glutinis) for enantioselective hydrolysis of spiroepoxide intermediates, achieving >90% enantiomeric excess (e.e.) in related systems .

Chiral Auxiliaries : Design substrates with temporary stereochemical guides (e.g., menthol-based esters) to direct spirocyclization.

Asymmetric Catalysis : Screen chiral ligands (e.g., BINOL derivatives) with transition metals (Pd, Rh) to control ring-closing steps .

Q. How can computational models predict the reactivity of this compound in novel reactions?

  • Methodology :

DFT Calculations : Map potential energy surfaces for key reactions (e.g., ring-opening of epoxide derivatives) using software like Gaussian or ORCA.

Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DCM, THF) .

Database Mining : Cross-reference structural motifs with the Cambridge Structural Database (CSD) to identify analogous reactions or stability trends .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodology :

Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to clarify specificity .

Metabolic Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .

Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at C8 or C9) and correlate with bioassay results .

Comparative Analysis of Derivatives

Derivative Key Modification Application Reference
8-Chloro-1-oxaspiro[4.5]dec-6-eneChlorine at C8Intermediate for nucleophilic substitution
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dioneDi-tert-butyl groupsAntioxidant research (e.g., Irganox analogs)
6,6-Dimethyl-1,4-dioxa-spiro[4.5]dec-7-eneDimethyl ether at C6Volatile organic compound (GC-MS analysis)

Notes for Experimental Design

  • Controlled Variables : Maintain inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of sensitive intermediates .
  • Troubleshooting : If spirocyclization yields are low, screen alternative solvents (e.g., DMF for polar substrates) or increase reaction time .

Retrosynthesis Analysis

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1-Oxa-spiro[4.5]dec-7-ene

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